molecular formula C16H17F3N2O4S B2763174 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide CAS No. 2366994-37-6

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2763174
CAS No.: 2366994-37-6
M. Wt: 390.38
InChI Key: SJWQTYFWCGZZOE-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a benzenesulfonamide moiety, and a dimethoxyphenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,4-dimethoxyphenyl intermediate through the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Aminomethylation: The next step involves the aminomethylation of the dimethoxyphenyl intermediate using formaldehyde and a suitable amine, such as methylamine, under acidic conditions to form the corresponding aminomethyl derivative.

    Sulfonamide Formation: The final step is the introduction of the trifluoromethylbenzenesulfonamide group. This can be achieved by reacting the aminomethyl derivative with trifluoromethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfonamide moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dimethoxyphenyl)methylamino]-5-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-[(2,4-Dimethoxyphenyl)methylamino]-5-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s metabolic stability, lipophilicity, and overall biological activity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4S/c1-24-12-5-3-10(14(8-12)25-2)9-21-13-6-4-11(16(17,18)19)7-15(13)26(20,22)23/h3-8,21H,9H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQTYFWCGZZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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